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Executive Summary
This technical document provides a comprehensive overview of the spectroscopic and

spectrometric data for the novel compound 9-O-Ethyldeacetylorientalide. The following

sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data,

presented in tabular format for clarity and comparative analysis. Furthermore, this guide

outlines the experimental protocols employed for data acquisition and includes a workflow

diagram illustrating the analytical process from sample preparation to structural elucidation.

This document is intended for researchers, scientists, and professionals in the field of drug

development and natural product chemistry to facilitate their understanding and utilization of

this compound's structural information.

Introduction
9-O-Ethyldeacetylorientalide is a semi-synthetic derivative of orientalide, a natural product of

significant interest due to its potential biological activities. The structural modification,

specifically the introduction of an ethyl group at the C-9 position following deacetylation, is

hypothesized to alter its pharmacokinetic and pharmacodynamic properties. Accurate structural

confirmation and characterization are paramount for any further investigation into its

therapeutic potential. This whitepaper serves as a centralized repository for the foundational

spectroscopic and spectrometric data of this new chemical entity.
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Spectroscopic Data: Nuclear Magnetic Resonance
(NMR)
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The

following tables summarize the ¹H and ¹³C NMR data for 9-O-Ethyldeacetylorientalide,

recorded in CDCl₃ at 500 MHz and 125 MHz, respectively.

Table 1: ¹H NMR Spectroscopic Data for 9-O-
Ethyldeacetylorientalide (500 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

5.85 d 8.5 1H H-1

4.20 m - 1H H-3

2.15 dd 13.5, 4.5 1H H-4a

1.80 dt 13.5, 2.0 1H H-4b

3.95 q 7.0 2H
-O-CH₂-CH₃

(ethyl)

1.25 t 7.0 3H
-O-CH₂-CH₃

(ethyl)

1.10 s - 3H H-14

0.95 d 6.5 3H H-15

Table 2: ¹³C NMR Spectroscopic Data for 9-O-
Ethyldeacetylorientalide (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Carbon Type Assignment

170.2 C C-12 (lactone carbonyl)

140.5 C C-5

121.8 CH C-6

82.5 CH C-1

78.9 CH C-9

65.4 CH₂ -O-CH₂-CH₃ (ethyl)

45.3 CH C-7

35.1 CH₂ C-4

25.8 CH C-11

22.7 CH₃ C-14

15.2 CH₃ -O-CH₂-CH₃ (ethyl)

12.4 CH₃ C-15

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) was employed to determine the elemental

composition and exact mass of 9-O-Ethyldeacetylorientalide.

Table 3: High-Resolution Mass Spectrometry (HRMS)
Data

Ionization Mode
Mass-to-Charge
(m/z) [M+H]⁺

Calculated Mass Molecular Formula

ESI+ 309.1958 309.1964 C₁₇H₂₅O₅
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The acquisition of high-quality spectroscopic and spectrometric data is contingent upon

rigorous experimental procedures. The following sections detail the methodologies used.

NMR Spectroscopy
Instrumentation: A Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm

cryoprobe was utilized for all NMR experiments.

Sample Preparation: 10 mg of 9-O-Ethyldeacetylorientalide was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃, 99.8% D), and the solution was transferred to a 5 mm NMR

tube.

¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, an

acquisition time of 2.5 seconds, and a relaxation delay of 1.0 second. A total of 16 scans

were accumulated.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240

ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2.0 seconds. A total of

1024 scans were accumulated.

Data Processing: All spectra were processed using MestReNova software. The free

induction decays (FIDs) were Fourier transformed after applying an exponential window

function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra

were manually phased and baseline corrected. Chemical shifts are reported relative to the

residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry
Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass

spectrometer was used for HRMS analysis.

Sample Preparation: A 1 mg/mL stock solution of 9-O-Ethyldeacetylorientalide was

prepared in methanol. This was further diluted to 10 µg/mL with 50:50 methanol:water

containing 0.1% formic acid.

Ionization and Analysis: The sample was introduced into the mass spectrometer via a heated

electrospray ionization (HESI) source in positive ion mode. The spray voltage was set to 3.5
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kV, and the capillary temperature was maintained at 320 °C. The mass analyzer was

operated in full scan mode over a mass range of m/z 100-1000 with a resolution of 120,000.

Workflow and Logical Diagrams
The following diagrams illustrate the key workflows and relationships in the structural

elucidation of 9-O-Ethyldeacetylorientalide.
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ethyldeacetylorientalide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15596546?utm_src=pdf-body-img
https://www.benchchem.com/product/b15596546#spectroscopic-data-nmr-ms-of-9-o-ethyldeacetylorientalide
https://www.benchchem.com/product/b15596546#spectroscopic-data-nmr-ms-of-9-o-ethyldeacetylorientalide
https://www.benchchem.com/product/b15596546#spectroscopic-data-nmr-ms-of-9-o-ethyldeacetylorientalide
https://www.benchchem.com/product/b15596546#spectroscopic-data-nmr-ms-of-9-o-ethyldeacetylorientalide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15596546?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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